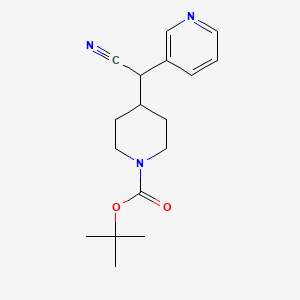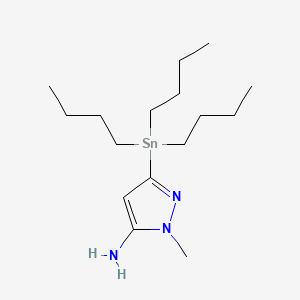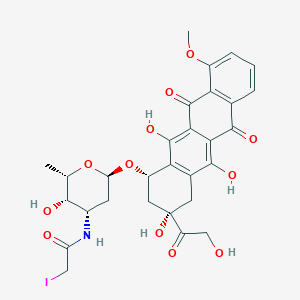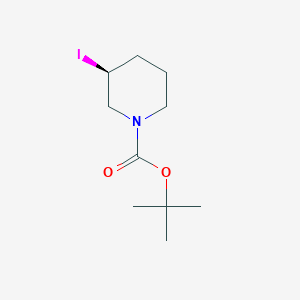![molecular formula C21H26O8 B11829965 methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)
methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetoxymethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxane: Known for its applications in medicinal and agrochemical research.
4H-Benzo[d][1,3]dioxin-4-one: Identified as an active core in many biologically active molecules.
Uniqueness
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H26O8 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
methyl (E)-6-[5-(acetyloxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C21H26O8/c1-12(7-9-17(24)26-5)6-8-15-16(23)10-14(11-27-13(2)22)18-19(15)28-21(3,4)29-20(18)25/h6,10,23H,7-9,11H2,1-5H3/b12-6+ |
Clé InChI |
YNHCPXKQNMHUHM-WUXMJOGZSA-N |
SMILES isomérique |
C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)/CCC(=O)OC |
SMILES canonique |
CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)





![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)



![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)

